molecular formula C8H15NO2 B1179500 Pekalux CAS No. 130037-96-6

Pekalux

Cat. No.: B1179500
CAS No.: 130037-96-6
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Description

Contextualization of Pekalux within Contemporary Resin Composite Chemistry

Contemporary resin composite chemistry in dentistry is centered on the creation of materials that are biocompatible, durable, aesthetically pleasing, and easily manipulated. This compound, as a microfilled composite resin, fits into this context by utilizing a resin matrix, typically based on methacrylate (B99206) monomers, reinforced with finely dispersed inorganic filler particles. The microfilled nature aims to enhance polishability and aesthetics compared to earlier macrofilled composites fishersci.sethegoodscentscompany.com. The performance and characteristics of this compound, like other composite resins, are directly dictated by the specific chemical compounds used in its formulation and their interactions during the polymerization process thegoodscentscompany.comamericanelements.comnih.gov.

Historical Trajectory of Related Polymer Systems in Chemical Literature

The history of polymer systems in dental restorations traces back to the mid-20th century with the introduction of acrylic resins. A significant leap occurred with the synthesis of Bis-GMA (Bisphenol A-glycidyl methacrylate) by R.L. Bowen in the 1950s, which became a cornerstone monomer in dental composites due to its low polymerization shrinkage compared to earlier acrylics uni.lusigmaaldrich.com. The subsequent decades saw the evolution of filler technology and matrix formulations, leading to the development of macrofilled, hybrid, and microfilled composites fishersci.sesigmaaldrich.comyoutube.comsigmaaldrich.com. Microfilled composites, such as this compound, emerged in the late 1970s, characterized by their very small filler particle size, typically colloidal silica (B1680970), which contributed to a smoother surface finish fishersci.sethegoodscentscompany.comsigmaaldrich.com. This historical trajectory highlights a continuous effort in polymer chemistry to tailor material properties for demanding dental applications.

Fundamental Academic Significance of Investigating this compound System Components

Investigating the chemical components of this compound-based systems holds fundamental academic significance in polymer chemistry for several reasons. Understanding the precise composition and the role of each constituent (monomers, crosslinkers, fillers, initiators, stabilizers) is crucial for elucidating the polymerization kinetics and the resulting network structure thegoodscentscompany.comamericanelements.comnih.gov. Studies on the interaction between the organic matrix and inorganic fillers, often facilitated by silane (B1218182) coupling agents, provide insights into achieving robust mechanical properties and hydrolytic stability thegoodscentscompany.com. Furthermore, research into the potential for leaching of unreacted monomers or degradation products, while often discussed in a biological context, fundamentally relies on understanding the chemical stability and reactivity of the polymerized network and its constituents thegoodscentscompany.comuni.lu. Analyzing systems like this compound contributes to the broader knowledge base of polymer science, particularly in the design and development of highly filled, crosslinked polymer networks for specialized applications.

Chemical Composition and Polymerization

This compound, as a microfilled composite resin, is primarily composed of an organic resin matrix and finely dispersed inorganic filler particles. The resin matrix undergoes a polymerization reaction, typically initiated by light in the visible spectrum, to form a rigid, crosslinked polymer network.

The primary monomers in the resin matrix of dental composites, including those like this compound, are often based on dimethacrylates. Bis-GMA is a common base monomer due to its high molecular weight and the presence of two methacrylate groups that allow for crosslinking fishersci.sethegoodscentscompany.comuni.lusigmaaldrich.com. However, Bis-GMA is highly viscous, necessitating the inclusion of diluent monomers to achieve a workable consistency fishersci.seuni.lu. Triethylene glycol dimethacrylate (TEGDMA) is frequently used as a diluent monomer in these systems fishersci.seuni.lusigmaaldrich.com. The ratio of Bis-GMA to TEGDMA influences the viscosity, polymerization shrinkage, and crosslink density of the final polymer. Some formulations may also include other methacrylate monomers like HEMA, although its primary association with this compound is less prominent in the search results than Bis-GMA and TEGDMA americanelements.comuni.lu.

The inorganic filler phase in microfilled composites like this compound typically consists of colloidal silica particles fishersci.sethegoodscentscompany.comsigmaaldrich.com. These particles are exceedingly small, often in the nanometer range (e.g., 0.01-0.04 µm), which is key to achieving a smooth, polishable surface fishersci.sethegoodscentscompany.com. To enhance the mechanical properties and ensure good adhesion between the hydrophilic inorganic filler and the hydrophobic organic matrix, silane coupling agents are used to treat the filler surface thegoodscentscompany.com. In some microfilled or hybrid formulations, larger glass filler particles (e.g., barium or strontium glass) may also be included, often to impart radiopacity sigmaaldrich.com.

The polymerization of the resin matrix is typically initiated by visible light. Camphorquinone is a widely used photoinitiator in dental composites, absorbing blue light and generating free radicals that initiate the chain-growth polymerization of the methacrylate monomers fishersci.se. Tertiary amines, such as DMABEE (Ethyl 4-(dimethylamino)benzoate), often serve as co-initiators, reacting with the excited photoinitiator to produce radicals more efficiently uni.lu. Inhibitors, such as Butylated Hydroxytoluene (BHT), are included in the formulation to prevent premature polymerization during storage and to control the rate of polymerization uni.lu.

The polymerization process involves the free-radical addition reaction across the methacrylate double bonds of the monomers, forming a highly crosslinked, three-dimensional polymer network. The degree of conversion of monomers to polymer is a critical factor influencing the material's properties sigmaaldrich.com.

Detailed research findings on the specific composition of this compound are limited in the publicly available search results, as proprietary formulations are common for commercial products. However, studies analyzing the release of components from various composites, including this compound, provide some insight into its chemical nature. For instance, studies have detected the elution of Bis-GMA, and potentially trace amounts of related compounds like BADGE and BPA (precursors or degradation products of Bis-GMA synthesis), and diluent monomers like TEGDMA thegoodscentscompany.comuni.lu. While these studies often focus on biological implications, they confirm the presence of these core chemical entities within the this compound system.

Data on filler content and particle size for microfilled composites like this compound are generally in the following ranges:

ComponentTypical Range (Weight %)Particle Size (µm)
Organic Matrix45-70N/A
Inorganic Filler30-550.01-0.1 (Silica)

Note: These ranges are typical for microfilled composites based on the literature and may not reflect the exact composition of this compound. Specific filler loading and particle size distribution are proprietary to the manufacturer.

This compound, as a microfilled dental composite resin, is a complex chemical system built upon principles of polymer chemistry. Its composition, centered around a methacrylate-based resin matrix (primarily Bis-GMA and TEGDMA) and fine inorganic fillers (colloidal silica), along with a photoinitiation system, dictates its handling characteristics, polymerization behavior, and final material properties. The historical development of such systems reflects ongoing advancements in polymer science aimed at creating improved restorative materials. Academic investigation into the components and their interactions remains vital for understanding the fundamental chemistry of these materials and guiding the development of next-generation dental composites.

Properties

CAS No.

130037-96-6

Molecular Formula

C8H15NO2

Synonyms

Pekalux

Origin of Product

United States

Chemical Constituents and Monomeric Architectures of Pekalux Based Resins

Elucidation of Primary Organic Monomer Components (e.g., Methacrylate (B99206) Esters, Bisphenol-derived Monomers)

Pekalux-based resins, characteristic of many dental composites, primarily consist of a resin matrix formed by the polymerization of organic monomers. Research indicates the presence of bisphenol-derived monomers and methacrylate esters in this compound and similar dental composites.

Bisphenol A-glycidyl methacrylate (Bis-GMA) is a widely used bisphenol derivative and a common backbone monomer in epoxy-resin-based dental composites. diva-portal.org. Bis-GMA is formed with methyl methacrylate groups attached to the hydroxyl groups of Bisphenol A (BPA). diva-portal.org. Another bisphenol A derivative found in some dental materials is bisphenol A dimethacrylate (Bis-DMA) diva-portal.org. Studies have detected the release of Bis-GMA from polymerized this compound and other commercial composites. southafricadentist.comenvirosensible.net. Bis-DMA has also been found in this compound after polymerization. junksciencearchive.com.

Methacrylate esters, such as triethylene glycol dimethacrylate (TEGDMA), are frequently used as co-monomers to reduce the high viscosity of monomers like Bis-GMA, thereby improving the handling characteristics of the resin southafricadentist.com. TEGDMA is a linear molecule with two terminal methacrylate groups southafricadentist.com. The release of TEGDMA from polymerized composite resins, including those potentially similar in composition to this compound-based materials, has been widely demonstrated. southafricadentist.com.

Monomer TypeExamples Identified in this compound/Similar CompositesRole in Resin
Bisphenol-derived MonomersBis-GMA, Bis-DMAPrimary structural component of the resin matrix
Methacrylate EstersTEGDMAViscosity modifier (diluent)

Characterization of Photoinitiator Systems and Co-initiators

The polymerization of this compound-based resins, being light-cured materials, is initiated by a photoinitiator system. Photoinitiators generate active species, such as free radicals, upon exposure to light of a specific wavelength, triggering the polymerization of monomers. mdpi.com. A photoinitiating system can comprise a photoinitiator alone or a photoinitiator with additives, including co-initiators. mdpi.com. While the specific photoinitiator system in this compound is not explicitly detailed in the search results, general information about photoinitiator systems in dental composites and light-curing resins is available. Camphorquinone (CQ) is a common photoinitiator used in dental composites, often in conjunction with amine co-initiators nih.gov. Co-initiators, such as aliphatic amines (e.g., 2-(dimethylamino)ethyl methacrylate (DMAEMA) and N,N-dimethyl-p-toluidine (DMPT)) or aromatic amines (e.g., 4-dimethylaminobenzoic acid ethyl ester (DMABEE)), participate in the photopolymerization process by interacting with the photoinitiator in its excited state to generate free radicals. nih.gov. Some studies have identified photoinitiators and co-initiators among the components released from dental composites. southafricadentist.comenvirosensible.net.

Analysis of Inorganic Filler Surface Chemical Modifications and Coupling Agents

Dental composite resins, including this compound-based materials, contain inorganic fillers dispersed within the organic resin matrix naver.com. These fillers contribute to the mechanical strength, radiopacity, and other physical properties of the composite naver.com. To ensure a strong bond between the inorganic filler particles and the organic resin matrix, the filler surfaces are typically treated with coupling agents naver.com. Silane (B1218182) coupling agents are commonly used for this purpose in dental composites southafricadentist.comresearchgate.net. These agents have functional groups that can react with both the inorganic filler surface and the organic resin matrix, creating a stable interface southafricadentist.comresearchgate.net. The coupling agent grafted onto the filler particles has terminal functional methacrylate groups that can copolymerize with the monomers in the resin matrix, forming a three-dimensional network. southafricadentist.com. This process enhances the mechanical and chemical resistance of the polymerized material. southafricadentist.com. While the specific inorganic filler and coupling agent used in this compound are not detailed, the principle of using coupling agents to modify the inorganic filler surface is a standard practice in the formulation of such composite resins.

Identification of Trace Chemical Impurities and Residual Monomers in Polymerized Formulations

The polymerization of monomers in composite resins is typically not 100% complete, resulting in the presence of residual monomers and other unreacted components within the polymerized material southafricadentist.comcda-adc.ca. These residual chemicals can potentially leach out from the cured resin over time southafricadentist.comcda-adc.ca. Studies on this compound and other dental composites have identified trace chemical impurities and residual monomers in polymerized formulations.

Bisphenol A (BPA), a precursor in the synthesis of Bis-GMA and Bis-DMA, can be present as a trace impurity in the final product due to incomplete manufacturing processes or can be formed as a degradation product of Bis-DMA diva-portal.orgsouthafricadentist.com. Studies have detected the release of BPA from polymerized this compound and other dental composites. diva-portal.orgsouthafricadentist.comenvirosensible.netjunksciencearchive.comnih.govcda-adc.caresearchgate.netresearchgate.net. The amount of BPA released can vary depending on factors such as the specific composite material, the degree of polymerization, and the surrounding environment. diva-portal.orgsouthafricadentist.comjunksciencearchive.comnih.govcda-adc.caresearchgate.netresearchgate.netresearchgate.net.

Residual monomers, such as TEGDMA and Bis-GMA, have also been identified in eluates from polymerized dental composites, including this compound. southafricadentist.comenvirosensible.netjunksciencearchive.comcda-adc.ca. The amount of residual monomer released can be influenced by the extent of light irradiation during polymerization; longer irradiation times can lead to a higher conversion rate and thus lower levels of free monomers. southafricadentist.com.

Other trace chemicals that can be present in polymerized formulations include co-initiators, photo-stabilizers, inhibitors (such as butylated hydroxytoluene (BHT)), and degradation products southafricadentist.comenvirosensible.netnih.gov. These substances can also leach from the composite material. southafricadentist.comenvirosensible.net. Analytical techniques such as HPLC and gas chromatography/mass spectrometry are used to identify and quantify these released components. southafricadentist.comenvirosensible.netjunksciencearchive.comnih.gov.

Chemical EntitySource/NatureDetection in this compound/Similar Composites
Bisphenol A (BPA)Impurity from synthesis or degradation productDetected
Residual MonomersUnpolymerized methacrylate esters and bisphenol-derived monomersDetected (e.g., TEGDMA, Bis-GMA, Bis-DMA) southafricadentist.comenvirosensible.netjunksciencearchive.comcda-adc.ca
Co-initiatorsComponents of the photoinitiator systemDetected in eluates from similar composites southafricadentist.comenvirosensible.net
InhibitorsAdded to prevent premature polymerizationDetected in eluates from similar composites (e.g., BHT) southafricadentist.comenvirosensible.netnih.gov
Degradation ProductsProducts of the breakdown of resin componentsDetected in eluates from similar composites southafricadentist.comenvirosensible.net

Based on a comprehensive review of available scientific and commercial literature, it has been determined that "this compound" is the brand name for a light-curing unit, specifically the this compound® POWER LED manufactured by Kulzer. remet.itebay.com It is not a chemical compound. This device is designed for the polymerization of light-curing materials, such as those in the Technovit® 2200 series. remet.itebay.com

Therefore, an article focusing on the chemical properties and polymerization mechanisms of "this compound" as a compound cannot be generated. The provided outline presumes that this compound is a chemical substance that undergoes polymerization, which is not the case. The this compound unit is the instrument that initiates polymerization in other photosensitive resin materials. remet.it

To address the user's interest in the polymerization process associated with the this compound device, the following sections detail the general principles of photopolymerization that are relevant to the types of resins cured by such units.

Polymerization Mechanisms and Reaction Kinetics in Light Cured Systems

Photopolymerization, or light-curing, is a process that uses light energy to initiate a chemical reaction that links monomer molecules together to form a polymer network. nih.govturkchem.net This technology is utilized in a variety of fields due to its rapid curing times and spatial and temporal control. nih.gov The Pekalux POWER LED is a device that emits blue light, typically in the 430-490 nm wavelength range, to activate this process in compatible resins. ebay.com

Chemical Degradation Pathways and Mechanistic Studies of Pekalux Based Materials

Hydrolytic Degradation Mechanisms of Ester Linkages within the Polymer Network

Hydrolytic degradation is a significant pathway for the breakdown of polymers containing ester linkages, a common feature in methacrylate-based resins cured by light-curing units. This process involves the reaction of ester bonds with water molecules, leading to the cleavage of the polymer chains thegoodscentscompany.comeasychem.org. The mechanism typically involves a nucleophilic attack by water on the carbonyl carbon of the ester group, facilitated by acidic or basic conditions which can accelerate the degradation process thegoodscentscompany.comeasychem.orgsigmaaldrich.com. In the context of polymer networks, the hydrolysis of ester bonds results in chain scission, leading to the formation of carboxylic acid and alcohol end groups easychem.orgumweltprobenbank.de. This chain scission can weaken the material and alter its properties over time umweltprobenbank.de. Studies on polyester-based polyurethanes, for instance, have shown that ester bond hydrolysis occurs when the material is in contact with water, leading to a chain scission process umweltprobenbank.de. The rate of hydrolysis can be influenced by factors such as temperature, pH, and the specific chemical structure of the polymer thegoodscentscompany.comsigmaaldrich.comumweltprobenbank.deepa.gov. For example, accelerated hydrolytic degradation has been observed in ester-containing biobased epoxy resins when exposed to basic solutions epa.gov. The ingress of water into the polymer network plays a crucial role in initiating and propagating hydrolytic degradation easychem.orgumweltprobenbank.de.

Oxidative Degradation Pathways and Role of Reactive Oxygen Species (ROS)

Oxidative degradation involves the reaction of a material with oxygen, often mediated by reactive oxygen species (ROS). ROS, such as hydroxyl radicals (•OH), can attack polymer chains, leading to chain scission and the formation of oxidized products fishersci.canih.govnih.gov. This process can be initiated by various factors, including heat, light, or the presence of catalysts fishersci.cacncb.ac.cn. In polymers, oxidative degradation can target different parts of the molecular structure, including the polymer backbone or pendant groups fishersci.ca. The thermodynamic driving force of hydroxyl radicals, for example, can lead to the abstraction of hydrogen atoms from polymers, initiating a chain of oxidative reactions fishersci.ca. Oxidative degradation is a powerful method that can break down plastics into smaller oligomers and oxidized products fishersci.ca. The process can be influenced by the availability of oxygen and the presence of substances that can generate ROS nih.govnih.gov.

Photolytic Degradation of Organic Components and Polymer Backbone

Photolytic degradation is the alteration or breakdown of a material due to exposure to light, particularly UV radiation labsolu.caataman-chemicals.com. This process can directly affect the organic components and the polymer backbone of cured resins. Photons can be absorbed by the material, leading to the excitation of molecules and the initiation of chemical reactions, including bond cleavage labsolu.ca. The susceptibility of a material to photolytic degradation depends on its chemical structure and the presence of photoactive groups labsolu.ca. Photodegradation can result in changes in the material's color, mechanical properties, and chemical composition labsolu.ca. Studies on the photolytic degradation of various organic compounds and polymers have demonstrated that UV irradiation can lead to significant breakdown ataman-chemicals.com. The rate of photolytic degradation can be influenced by light intensity and wavelength ataman-chemicals.com.

Esterase-Mediated Degradation of Specific Monomeric Units (e.g., Bisphenol A Dimethacrylate Hydrolysis)

Esterase-mediated degradation is a specific type of hydrolysis catalyzed by esterase enzymes. These enzymes are present in biological environments, such as saliva, and can hydrolyze ester linkages within the polymer network of materials like dental resins wikipedia.orgsmolecule.comwikipedia.orgnih.gov. Bisphenol A Dimethacrylate (Bis-DMA) is a monomer commonly found in some dental materials, and it is particularly susceptible to hydrolysis by salivary esterases wikipedia.orgsmolecule.comnih.govsigmaaldrich.comnih.govthegoodscentscompany.comfishersci.comnih.gov. This enzymatic hydrolysis of Bis-DMA leads to the release of degradation products wikipedia.orgnih.govthegoodscentscompany.comfishersci.com. While Bis-DMA undergoes significant hydrolysis by esterases, other monomers like Bisphenol A Glycidyl (B131873) Dimethacrylate (Bis-GMA) are generally more resistant to this enzymatic breakdown due to differences in their chemical structure wikipedia.orgsmolecule.comsigmaaldrich.comnih.govthegoodscentscompany.com. The activity of salivary esterases can vary, influencing the rate and extent of degradation smolecule.com. Studies have investigated the stability of dental material compounds in salivary matrices and confirmed the conversion of Bis-DMA to its degradation products via enzymatic hydrolysis nih.gov.

Identification and Structural Characterization of Chemical Degradation Products (e.g., Bisphenol A, Methacrylic Acid)

The degradation of methacrylate-based resins cured by light-curing units can yield various chemical products, depending on the specific monomers used and the degradation pathway involved. Among the commonly identified degradation products are Bisphenol A (BPA) and Methacrylic Acid wikipedia.orgnih.govthegoodscentscompany.comfishersci.com. BPA is a known degradation product of Bisphenol A Dimethacrylate (Bis-DMA) when the ester bonds in Bis-DMA are hydrolyzed, particularly through esterase activity wikipedia.orgsmolecule.comnih.govsigmaaldrich.comnih.govthegoodscentscompany.comfishersci.comnih.govcenmed.com. Methacrylic acid is also a degradation product resulting from the hydrolysis of methacrylate (B99206) monomers thegoodscentscompany.com. Other potential degradation products may include components derived from other monomers present in the resin, such as Triethylene Glycol Dimethacrylate (TEGDMA) or Urethane Dimethacrylate (UDMA), although the specific products depend on the degradation mechanism wikipedia.orgsmolecule.comthegoodscentscompany.com. Analytical techniques such as gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are used to identify and quantify these degradation products in various media nih.govthegoodscentscompany.comfishersci.comcenmed.com.

Kinetic Analysis of Degradation Processes under Controlled Chemical Environments

Kinetic analysis of the degradation processes provides valuable insights into the rate and mechanisms of material breakdown under specific conditions. Studies investigating the kinetics of polymer degradation often involve monitoring changes in material properties or the concentration of degradation products over time in controlled chemical environments uni.lunih.govdntb.gov.ua. For hydrolytic degradation, kinetic models can be used to describe the rate of chain scission based on factors like temperature, pH, and the concentration of water sigmaaldrich.comumweltprobenbank.deepa.gov. For example, the chain scission rate of polyester-based polyurethane during hydrolysis has been described using a first-order reaction model umweltprobenbank.de. Photolytic degradation kinetics can be analyzed by measuring the rate constant of the degradation reaction under different light intensities ataman-chemicals.com. While general principles of polymer degradation kinetics are well-established, kinetic studies specifically on the degradation of Pekalux-cured materials would involve assessing the rate of breakdown of the cured resin matrix and the release of specific components or degradation products under simulated oral or other relevant environmental conditions nih.govnih.gov. Factors such as the degree of polymerization, the composition of the resin, and the presence of enzymes or other catalysts in the environment can significantly influence the degradation kinetics wikipedia.orgnih.gov.

Advanced Analytical Methodologies for Chemical Characterization of Pekalux Systems

Chromatographic Techniques for Separation and Quantification of Components and Degradation Products

Chromatographic techniques are essential for separating complex mixtures into their individual components, allowing for their subsequent identification and quantification. These methods are particularly valuable for analyzing both the original composition of Pekalux systems and the degradation products that may be released.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile organic substances johner-institute.com. It is effective for separating and quantifying components and degradation products in various materials, including dental resins like this compound dphen1.comresearchgate.netdiva-portal.orgscispace.comnih.gov. HPLC methods are designed to separate and quantify active ingredients, process impurities, and degradation products in complex samples chromatographyonline.com.

Studies involving this compound and similar dental materials have utilized HPLC to analyze the presence and release of compounds such as Bisphenol A (BPA) and Bis-GMA dphen1.comresearchgate.netdiva-portal.orgscispace.comnih.gov. For instance, HPLC analysis has been employed to determine the presence of BPA and bisphenol A dimethacrylate (BAD) in commercial dental resins, with the identification based on the retention times of standard compounds dphen1.com. The accuracy of chromatographic methods like HPLC can be studied by evaluating the percentage of recovery, which has been reported to be above 95% for compounds like BPA and EBPA in analyses related to dental materials junksciencearchive.com.

HPLC coupled with mass spectrometry (LC-MS) is particularly useful for the identification of non-volatile organic substances and can provide detailed information johner-institute.comcoriolis-pharma.com. UV detection is a common method used with HPLC, often set at specific wavelengths to detect target analytes like aromatic compounds researchgate.netchromatographyonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds johner-institute.comcoriolis-pharma.comul.comfilab.fr. It is frequently used in the chemical characterization of materials, including polymers and composite materials filab.fr. GC-MS can be applied to samples in liquid, gaseous, or solid states filab.fr.

GC-MS has been utilized to confirm findings from HPLC analysis regarding compounds detected in dental sealants, including those potentially related to this compound junksciencearchive.com. This technique is valuable for identifying unknown particles and degradation products in complex matrices coriolis-pharma.compharmaknowledgeforum.comursinus.eduresearchgate.net. The mass spectrometer in GC-MS provides information about the molecular weight and fragmentation pattern of separated compounds, aiding in their identification pharmaknowledgeforum.comstudypug.com. For example, GC-MS analysis has been used to identify various compounds in ethanolic extracts of plants researchgate.net.

Spectroscopic Techniques for Structural Elucidation and Chemical State Analysis

Spectroscopic techniques provide valuable information about the structure, functional groups, and chemical state of the components within this compound systems.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Polymerization Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for determining the chemical composition and identifying functional groups present in a sample johner-institute.comcoriolis-pharma.comstudypug.com. FTIR works by measuring the absorption of infrared radiation at specific frequencies by different bonds within a molecule studypug.com.

FTIR spectroscopy has been shown to be a reliable technique for assessing the degree of conversion or polymerization in composite resins jdat.orgugr.esswu.ac.th. By monitoring changes in specific functional group vibrations, FTIR can provide insights into the polymerization process of materials like those found in this compound systems ufmg.br. For instance, FTIR analysis has been used to determine the degree of conversion in photoactivated resin composite samples ufmg.br. The combination of FTIR with other techniques like SEM-EDX can provide a high level of confidence in identifying unknown particles coriolis-pharma.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Chemical Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the detailed determination of chemical structures pharmaknowledgeforum.comstudypug.comslideshare.netnd.edu. It provides information about the types of atoms in a molecule, their environments, and their connectivity pharmaknowledgeforum.com. Both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are commonly used, providing complementary information about hydrogen and carbon atoms, respectively pharmaknowledgeforum.com. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can reveal correlations between atoms, assisting in the construction of the molecular structure pharmaknowledgeforum.com.

NMR spectroscopy has been used in the characterization of composite resins researchgate.netjunksciencearchive.com. It is also employed to determine the structure of degradation products researchgate.net. For example, NMR has been used along with other spectroscopic methods to elucidate the structure of degradation products of pharmaceutical compounds researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the absorption of light in the UV and visible regions of the electromagnetic spectrum lcms.czphywe.commsu.edudenovix.com. This technique is particularly useful for analyzing compounds that contain chromophores, which are functional groups that absorb light in this region pharmaknowledgeforum.comstudypug.commsu.eduyoutube.com.

UV-Vis spectroscopy can provide information about the presence and concentration of light-absorbing components within this compound systems or released from them lcms.czdenovix.com. The absorption of UV-Vis light is related to electronic transitions within the molecules lcms.czmsu.edu. The wavelength of maximum absorption can provide information about the nature of the chromophore and the extent of conjugation within the molecule pharmaknowledgeforum.comyoutube.com. While specific applications to this compound were not detailed in the provided search results, UV-Vis spectroscopy is a standard tool for characterizing organic molecules with chromophores, which could include components or degradation products of the this compound material.

These advanced analytical methodologies, when applied in combination, provide a comprehensive approach to the chemical characterization of this compound systems, enabling the identification of components, the quantification of their amounts, the elucidation of their structures, and the monitoring of changes such as degradation or polymerization.

Mass Spectrometry Applications for Molecular Identification and Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing crucial information for identifying unknown compounds, quantifying known materials, and elucidating molecular structure and chemical properties. wisc.edu The process typically involves ionizing a sample and then separating the resulting ions based on their m/z ratio to generate a mass spectrum. wisc.eduresearchgate.net Different ionization techniques, such as electron impact (EI) or electrospray ionization (ESI), can be employed depending on the nature of the analyte, with "soft" ionization methods like ESI often producing intact molecular ions and "hard" ionization methods like EI leading to fragmentation patterns characteristic of the molecule's structure. acdlabs.comlibretexts.org The resulting mass spectra, including molecular ion peaks and fragment ions, serve as fingerprints for compound identification, often by comparison with spectral databases. acdlabs.comwebctp.com

In the broader field of chemical analysis, mass spectrometry is widely applied for the characterization of various substances, including organic and inorganic compounds, polymers, and complex mixtures. nih.govrsc.orgmeasurlabs.com For instance, GC/MS analysis has been used to identify the chemical nature of deposits and residues in industrial processes. webctp.com MS is also a key tool in metabolomics and proteomics, where it is used for the identification and quantification of metabolites and proteins, respectively. creative-proteomics.comucsf.edu In proteomics, MS-based approaches can identify proteins and post-translational modifications, and quantify relative differences in protein levels between samples. ucsf.edu Pathway analysis in these fields often involves bioinformatics tools to interpret the large datasets generated by MS, allowing for the identification of enriched pathways and biological processes affected by changes in metabolite or protein abundance. creative-proteomics.comnih.govhubspotusercontent-na1.netgithub.io

Despite the widespread utility of mass spectrometry in molecular identification and pathway analysis across various scientific disciplines, specific applications or detailed findings regarding the mass spectrometric analysis of this compound were not found in the conducted literature search.

Hyphenated Analytical Techniques (e.g., LC-MS/MS) for Comprehensive Chemical Profiling

Hyphenated analytical techniques combine the separation power of one chromatographic method with the detection and identification capabilities of mass spectrometry. Liquid chromatography-mass spectrometry (LC-MS) and specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS) are prominent examples, offering high sensitivity, specificity, and versatility for analyzing complex samples. researchgate.netmeasurlabs.comeag.commeasurlabs.com

In LC-MS/MS, a liquid chromatograph separates components of a mixture based on their interactions with a stationary phase and a mobile phase. researchgate.neteag.com The separated components are then introduced into a tandem mass spectrometer, which typically involves multiple stages of mass analysis. eag.commeasurlabs.comperkinelmer.com A common configuration is the triple quadrupole (QqQ) system, where the first quadrupole selects a precursor ion, the second acts as a collision cell to fragment the ion, and the third separates and detects the resulting product ions. measurlabs.comperkinelmer.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides enhanced selectivity and sensitivity, enabling the detection and quantification of target analytes even in complex matrices and at trace quantities. eag.commeasurlabs.comresearchgate.net

LC-MS/MS is widely applied for comprehensive chemical profiling in diverse areas, including pharmaceutical analysis, environmental monitoring, food safety, and the analysis of biological samples. researchgate.netmeasurlabs.commeasurlabs.comeurl-pesticides.eu It is particularly valuable for analyzing non-volatile and thermally labile compounds. measurlabs.com Examples of its application include the analysis of pesticides in food, active ingredients and impurities in pharmaceuticals, and the characterization of lipids and other metabolites in biological fluids and tissues. measurlabs.comeurl-pesticides.eumdpi.comnih.gov The technique allows for the identification and quantification of numerous compounds in a single analytical run, contributing to a more complete understanding of the chemical composition of a sample. researchgate.neteurl-pesticides.eu

While LC-MS/MS is a powerful tool for comprehensive chemical profiling and has been applied to characterize a wide range of chemical compounds and complex mixtures, no specific information or detailed studies on the application of LC-MS/MS for the analysis or profiling of this compound were identified in the available search results.

Compound Names and PubChem CIDs

Q & A

Q. What are the standard spectroscopic and chromatographic methods for characterizing Pekalux in purity assessment?

Researchers typically employ nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD) to confirm this compound’s structural identity. For purity, high-performance liquid chromatography (HPLC) with UV-Vis detection or gas chromatography (GC) coupled with mass spectrometry is recommended. Method validation should include calibration curves, limit of detection (LOD), and reproducibility tests under controlled conditions .

Q. How should researchers design initial synthetic protocols for this compound to ensure reproducibility?

Begin by documenting solvent selection (e.g., polarity, boiling point), stoichiometric ratios, and reaction kinetics. Use inert atmospheres (e.g., nitrogen/argon) for air-sensitive steps. Include control experiments to isolate intermediates and validate reaction pathways. All procedures must align with guidelines for experimental detail, such as specifying equipment models and purification techniques (e.g., recrystallization solvents) .

Q. What literature gaps commonly arise in this compound studies, and how can researchers identify them?

Conduct a systematic review using databases like SciFinder or PubMed, focusing on unresolved mechanistic pathways, conflicting thermodynamic data, or underexplored applications (e.g., catalytic properties). Use keyword combinations (e.g., "this compound synthesis kinetics" + "contradictions") and prioritize recent publications (post-2020) to highlight emerging gaps .

Q. How can researchers optimize reaction yields for this compound synthesis?

Employ design of experiments (DoE) methodologies, such as factorial design, to test variables like temperature, catalyst loading, and solvent polarity. Analyze results using ANOVA to identify statistically significant factors. Report yield calculations as mass-based percentages with error margins from triplicate trials .

Advanced Research Questions

Q. How should contradictory data in this compound’s reported solubility profiles be resolved?

Replicate experiments under identical conditions (e.g., solvent grade, temperature control ±0.1°C) and validate measurements via gravimetric analysis or UV-Vis spectrophotometry. Compare results with published studies, accounting for potential impurities or calibration errors. Use statistical tools like t-tests to assess significance of discrepancies .

Q. What advanced computational strategies are suitable for modeling this compound’s electronic properties?

Density functional theory (DFT) simulations using software like Gaussian or ORCA can predict molecular orbitals, electrostatic potentials, and reaction pathways. Validate models against experimental UV-Vis or cyclic voltammetry data. Include basis set selection (e.g., B3LYP/6-311+G(d,p)) and convergence criteria in methodology .

Q. How can researchers address reproducibility challenges in this compound’s catalytic applications?

Standardize substrate concentrations, catalyst loading, and reaction monitoring (e.g., in situ FTIR). Publish full experimental workflows, including raw data and instrument calibration logs. Collaborate with independent labs for cross-validation and report results with confidence intervals .

Q. What methodologies are recommended for analyzing this compound’s degradation products under environmental conditions?

Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS/MS to identify degradation pathways. Quantify products using external standards and assess toxicity via computational QSAR models. Reference ICH guidelines for forced degradation protocols .

Q. How should researchers contextualize this compound’s bioactivity findings within existing pharmacological frameworks?

Perform dose-response assays (e.g., IC50 determinations) with positive/negative controls. Cross-reference results with databases like ChEMBL or PubChem. Discuss mechanisms using pathway analysis tools (e.g., KEGG) and highlight deviations from analogous compounds .

Methodological and Analytical Considerations

Q. What statistical approaches are critical for validating this compound’s structure-activity relationships (SAR)?

Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Use cross-validation (e.g., k-fold) to avoid overfitting. Report R² values and p-values for each variable, adhering to FAIR data principles .

Q. How can researchers ensure ethical compliance in this compound-related environmental impact studies?

Obtain institutional review board (IRB) approval for ecotoxicity testing. Follow OECD guidelines for acute/chronic exposure assays and disclose all conflicts of interest. Publish negative results to avoid publication bias .

Q. What interdisciplinary frameworks support the integration of this compound research into materials science?

Collaborate with physicists and engineers to characterize mechanical/thermal properties (e.g., tensile strength via DMA, thermal stability via TGA). Use peer-reviewed ontologies (e.g., CHEMINF) to standardize data reporting .

Key Guidelines for Researchers

  • Data Transparency : Share raw spectra, chromatograms, and computational input files in supplementary materials .
  • Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Literature Rigor : Cite primary sources over reviews and avoid uncritical reliance on preprints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.